molecular formula C12H10ClN3O2 B1428661 Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate CAS No. 1378998-41-4

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate

Cat. No.: B1428661
CAS No.: 1378998-41-4
M. Wt: 263.68 g/mol
InChI Key: UAIPEYKQYLQIIQ-UHFFFAOYSA-N
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Description

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position and an amino group at the 2-position, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloropyrimidine and methyl 4-aminobenzoate as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Catalysts and Reagents: Common reagents used in the synthesis include palladium catalysts for coupling reactions and bases such as sodium carbonate to neutralize the reaction mixture.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis results in the formation of 4-((4-chloropyrimidin-2-yl)amino)benzoic acid.

Scientific Research Applications

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-((4-chloropyrimidin-2-yl)amino)benzoate can be compared with other pyrimidine derivatives, such as:

    Methyl 4-((4-chloropyrimidin-2-yl)amino)methylbenzoate: Similar structure but with a methyl group attached to the benzoate ester.

    4-((4-chloropyrimidin-2-yl)amino)benzonitrile: Contains a nitrile group instead of an ester.

    4-((4-chloropyrimidin-2-yl)amino)benzoic acid: The ester group is replaced with a carboxylic acid.

These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different functional groups can significantly influence their biological activity and suitability for various research purposes.

Properties

IUPAC Name

methyl 4-[(4-chloropyrimidin-2-yl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-2-4-9(5-3-8)15-12-14-7-6-10(13)16-12/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIPEYKQYLQIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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